Potassium pentaborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12229-13-9 |

|---|---|

Molecular Formula |

B5KO15-14 |

Molecular Weight |

333.2 g/mol |

IUPAC Name |

potassium pentaborate |

InChI |

InChI=1S/5BO3.K/c5*2-1(3)4;/q5*-3;+1 |

InChI Key |

HJNZSEIZJLWUTC-UHFFFAOYSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Potassium Pentaborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous potassium pentaborate (KB₅O₈) is an inorganic compound of significant interest in various industrial and scientific fields. As a member of the borate family, it exhibits unique chemical and physical properties that make it a valuable material in the manufacturing of specialized glasses, ceramics, and welding fluxes.[1][2] Its role as a fluxing agent, for instance, is attributed to its ability to dissolve metal oxides at high temperatures.[1] In the realm of materials science, its structural characteristics, particularly the presence of both trigonal and tetrahedral boron coordination, are of fundamental importance.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous this compound, with a focus on quantitative data, detailed experimental methodologies, and key chemical pathways. While data for the hydrated forms of this compound are more readily available, this document will focus on the anhydrous state, supplemented with relevant information from its hydrated counterparts where applicable.

Physical Properties

The physical characteristics of anhydrous this compound are foundational to its application in various technologies. Key properties are summarized in the tables below. It is important to note that while some data for the anhydrous form is available, other properties are often reported for the more commonly handled hydrated forms, such as this compound tetrahydrate (KB₅O₈·4H₂O).

General and Thermal Properties

Anhydrous this compound is a white, crystalline solid.[2] One of its most notable thermal properties is its high melting point, where it fuses to form a clear glass at 780°C.[1][2] This high thermal stability is a key attribute for its use in high-temperature applications.

| Property | Value |

| Molecular Formula | KB₅O₈ |

| Molecular Weight | 221.12 g/mol |

| Appearance | White crystalline granules |

| Melting Point | Fuses to a clear glass at 780 °C (1435 °F)[1][2] |

| CAS Number | 11128-29-3 |

Density and Crystal Structure

| Property | Value |

| Calculated Density | 2.20 g/cm³ (for a metastable monoclinic form) |

| Crystal System | Metastable form: Monoclinic |

| Unit Cell Parameters (metastable form) | a = 11.59 Å, b = 17.80 Å, c = 12.99 Å, β = 95.8° |

Note: The density and crystal structure data pertain to a metastable form of anhydrous this compound.

For comparison, the hydrated form, this compound tetrahydrate (KB₅O₈·4H₂O), has a specific gravity of 1.74.[2]

Chemical Properties

The chemical behavior of anhydrous this compound is largely defined by the nature of its boron-oxygen framework and its interactions with other substances, particularly at elevated temperatures.

Solubility

Anhydrous this compound is hygroscopic and will absorb moisture from the environment.[4] Its solubility is typically reported for its hydrated form, this compound tetrahydrate, in water. The solubility of the tetrahydrate increases with temperature.

| Temperature (°C) | Solubility (% by weight as KB₅O₈·4H₂O) |

| 0 | 2.1 |

| 10 | 2.8 |

| 20 | 3.7 |

| 30 | 5.0 |

Spectroscopic Properties

Spectroscopic analysis of anhydrous this compound reveals key details about its molecular structure.

-

Infrared (IR) Spectroscopy: The infrared spectrum of anhydrous this compound indicates the presence of both 3-fold (trigonal) and 4-fold (tetrahedral) coordinated boron atoms.[3]

-

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be used to characterize the vibrational modes of the borate network. Specific peak assignments for the anhydrous form are not extensively detailed in the literature, but the technique is valuable for identifying the compound and studying its structural transformations at high temperatures.[]

Synthesis and Decomposition Pathways

Anhydrous this compound can be synthesized through a high-temperature fusion reaction. It is also the product of the thermal decomposition of its hydrated forms.

Synthesis of Anhydrous this compound

The primary method for synthesizing anhydrous this compound is through the high-temperature fusion of potassium carbonate (K₂CO₃) and boric acid (H₃BO₃).[6] This reaction drives off water and carbon dioxide to yield the anhydrous salt.

Thermal Decomposition of this compound Tetrahydrate

Anhydrous this compound is formed upon heating its hydrated counterpart, this compound tetrahydrate (KB₅O₈·4H₂O). The decomposition occurs in stages, with the loss of water molecules at specific temperature ranges.

Experimental Protocols

This section outlines detailed methodologies for determining some of the key properties of this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of crystalline solids like anhydrous this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the anhydrous this compound sample is finely powdered and completely dry. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will enter the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to approach the expected melting point (around 780°C).

-

As the temperature nears the melting point, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens. The melting point is the temperature at which the solid completely transforms into a clear liquid (fused glass in this case).

-

Solubility Determination (Isothermal Method)

This protocol is adapted for determining the solubility of a borate salt in water at a specific temperature.

Apparatus:

-

Constant temperature water bath

-

Erlenmeyer flasks with stoppers

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Burette

-

Analytical balance

-

Standardized hydrochloric acid (HCl) solution

-

Bromocresol green indicator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound tetrahydrate to an Erlenmeyer flask containing a known volume of deionized water.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the solution vigorously using a magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-heated pipette to prevent crystallization upon cooling.

-

Transfer the sample to a volumetric flask and dilute to a known volume with deionized water.

-

-

Titration:

-

Pipette a known aliquot of the diluted solution into a clean Erlenmeyer flask.

-

Add a few drops of bromocresol green indicator.

-

Titrate the solution with a standardized HCl solution until the endpoint is reached (color change from blue to greenish-yellow).

-

-

Calculation:

-

From the volume of HCl used, calculate the moles of tetraborate ions in the aliquot.

-

Determine the concentration of this compound in the original saturated solution.

-

Express the solubility in the desired units (e.g., g/100 mL or % by weight).

-

X-Ray Diffraction (XRD) Analysis

XRD is used to identify the crystalline phases and determine the crystal structure of a material.

Apparatus:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Grind the anhydrous this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the 2θ scan range (e.g., 10-80°), step size, and scan speed.

-

Initiate the X-ray scan. The instrument will measure the intensity of the diffracted X-rays at different angles.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks.

-

The positions and intensities of these peaks are characteristic of the crystal structure of anhydrous this compound.

-

Compare the experimental pattern with standard diffraction databases (e.g., ICDD) to confirm the phase identity and determine the unit cell parameters.

-

Conclusion

Anhydrous this compound possesses a unique combination of physical and chemical properties, most notably its high thermal stability. While comprehensive data for the anhydrous form is less abundant than for its hydrated counterparts, this guide has compiled the available information to provide a thorough overview for researchers and professionals. The detailed experimental protocols offer a foundation for further investigation and quality control of this important industrial chemical. Future research to experimentally determine properties such as the density of the stable anhydrous form and detailed spectroscopic assignments would be valuable additions to the existing body of knowledge.

References

- 1. borax.com [borax.com]

- 2. This compound | Strong and versatile soluble vorate | U.S. Borax [borax.com]

- 3. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 11128-29-3: this compound | CymitQuimica [cymitquimica.com]

- 6. Potassium pentaborate - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Hydrothermal Synthesis of Potassium Pentaborate Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrothermal synthesis of potassium pentaborate crystals, a material of significant interest for its applications in nonlinear optics and other advanced technologies. This document details the fundamental principles, experimental protocols, and characterization of this compound synthesized via the hydrothermal method, offering valuable insights for researchers in materials science and drug development.

Introduction to Hydrothermal Synthesis and this compound

Hydrothermal synthesis is a versatile and widely used method for the preparation of crystalline materials from aqueous solutions under conditions of high temperature and pressure.[1] This technique allows for the synthesis of high-purity, well-defined crystals that are often inaccessible through conventional solid-state reactions.[1]

This compound (commonly found as the tetrahydrate, KB₅O₈·4H₂O, also known as the mineral Santite) is an inorganic compound with notable nonlinear optical (NLO) properties, making it a candidate for frequency conversion applications in the ultraviolet (UV) spectrum.[2] The structure of this compound is characterized by a network of borate rings, where boron atoms are coordinated to either three or four oxygen atoms, forming trigonal (BO₃) and tetrahedral (BO₄) units. This complex borate network is crucial to its unique optical and physical properties.

Experimental Protocols for Hydrothermal Synthesis

The hydrothermal synthesis of this compound typically involves the reaction of a potassium source and a boron source in an aqueous solution within a sealed pressure vessel, known as an autoclave. The most common precursors are potassium hydroxide (KOH) and boric acid (H₃BO₃).[2][3] Alternative reactants such as potassium chloride (KCl) and boron trioxide (B₂O₃) have also been utilized.[4]

General Experimental Procedure

A typical hydrothermal synthesis procedure for this compound tetrahydrate is as follows:

-

Precursor Preparation: Potassium hydroxide (KOH) and boric acid (H₃BO₃) are dissolved in deionized water. The molar ratio of the reactants is a critical parameter that influences the final product. A common molar ratio of KOH to H₃BO₃ is 1:5.[2]

-

Solution Mixing: The precursor solutions are mixed thoroughly to ensure homogeneity.

-

Autoclave Sealing: The resulting solution is transferred into a Teflon-lined stainless steel autoclave. The autoclave is then sealed to withstand the high pressures generated during the heating process.

-

Hydrothermal Reaction: The sealed autoclave is placed in a furnace and heated to a specific temperature for a designated period. Common reaction temperatures range from 80°C to 170°C, with reaction times varying from a few hours to several days.[3][4]

-

Cooling and Crystal Recovery: After the reaction is complete, the autoclave is allowed to cool down to room temperature naturally. The resulting crystalline product is then collected by filtration.

-

Washing and Drying: The collected crystals are washed with deionized water and ethanol to remove any unreacted precursors or byproducts.[4] The purified crystals are then dried in an oven at a moderate temperature (e.g., 40-60°C).

Quantitative Data on Synthesis Parameters and Crystal Properties

The properties of the synthesized this compound crystals, such as yield, crystal size, and purity, are highly dependent on the synthesis parameters. The following tables summarize the quantitative data gathered from various studies.

Effect of Precursor Molar Ratio

The molar ratio of the potassium source to the boron source is a crucial factor in determining the phase purity and crystallinity of the final product.

| Potassium Source | Boron Source | Molar Ratio (K:B) | Temperature (°C) | Time (h) | Observations | Reference |

| KCl/NaOH | B₂O₃ | 1:1:3 | 80 | 1 | Low crystallinity | [4] |

| KCl/NaOH | B₂O₃ | 1:1:5 | 80 | 1 | Formation of KB₅O₈·4H₂O | [4] |

| KCl/NaOH | B₂O₃ | 1:1:7 | 80 | 1 | Highest crystallinity (XRD score of 70) | [4] |

| KOH | H₃BO₃ | 1:5 | 170 | 72 | Synthesis of KB₅O₈·4H₂O | [3] |

Effect of Reaction Temperature and Time

Reaction temperature and duration significantly influence the reaction kinetics and the final product characteristics.

| Precursors | Molar Ratio | Temperature (°C) | Time | Yield (%) | Particle Size | Reference |

| KCl, NaOH, H₃BO₃ | - | 60 | 30 min | 85.80 ± 0.61 | 398.30 - 700.06 nm | [3] |

| K₂CO₃, H₃BO₃, B₂O₃ | - | 60-90 | 15-120 min | 84.88 - 95.11 | <2.54 µm | [5][6] |

| KCl, NaOH, H₃BO₃ | - | - | - | 75.01 - 95.03 | <2.54 µm | [6] |

| K₂CO₃, KNO₃, NaOH, H₃BO₃, B₂O₃, etc. | various | 60-90 | 2.5-15 min | 76.11 - 99.26 | 305 nm - 2.03 µm | [7] |

Characterization of this compound Crystals

The synthesized this compound crystals are typically characterized by various analytical techniques to determine their structure, composition, and properties.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phase and determine the lattice parameters of the synthesized material. The powder XRD pattern of hydrothermally synthesized this compound typically corresponds to the Santite mineral (KB₅O₈·4H₂O), with the PDF card number 01-072-1688.[4]

Table 3: Crystallographic Data for a this compound Compound

| Parameter | Value | Reference |

| Formula | K[B₅O₇(OH)₂] | [8] |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| a (Å) | 7.6690 (3) | [8] |

| b (Å) | 9.0445 (3) | [8] |

| c (Å) | 12.2304 (4) | [8] |

| β (°) | 119.132 (2) | [8] |

| V (ų) | 741.01 (5) | [8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the synthesized material. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the B-O bonds in both BO₃ and BO₄ units, as well as O-H stretching and bending vibrations from the water of hydration.

Table 4: FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching of water molecules | [2] |

| ~1650 | H-O-H bending of water molecules | [2] |

| ~1340 | Asymmetric stretching of B(3)-O in BO₃ units | [4] |

| ~1250 | B-O-H bending | [4] |

| 1129 - 1013 | Asymmetric stretching of B(4)-O in BO₄ units | [4] |

| 942 - 915 | Symmetric stretching of B(3)-O in BO₃ units | [4] |

| 824 - 781 | Symmetric stretching of B(4)-O in BO₄ units | [4] |

| 732 - 680 | In-plane bending of B(3)-O | [4] |

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the synthesized crystals. For this compound tetrahydrate, the TGA curve typically shows a multi-step weight loss corresponding to the removal of the four water molecules of hydration.[3]

Table 5: Thermal Decomposition Data for this compound Tetrahydrate

| Temperature Range (°C) | Weight Loss | Process | Reference |

| ~100 - 250 | Stepwise loss | Dehydration (loss of 4H₂O) | [3] |

| > 780 | - | Melting of anhydrous KB₅O₈ | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the hydrothermal synthesis of this compound crystals.

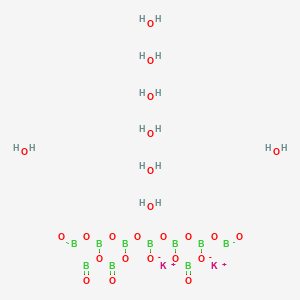

Caption: Workflow for the hydrothermal synthesis of this compound.

Reaction Pathway

The formation of this compound in a hydrothermal environment involves the polymerization of boric acid into polyborate anions, which then crystallize with potassium cations.

Caption: Proposed reaction pathway for this compound formation.

Conclusion

This technical guide has provided a detailed overview of the hydrothermal synthesis of this compound crystals. The experimental protocols, quantitative data on the influence of synthesis parameters, and characterization data presented herein offer a valuable resource for researchers working on the synthesis and application of this important NLO material. The provided visualizations of the experimental workflow and reaction pathway further aid in understanding the synthesis process. Further research focusing on systematic parametric studies will be beneficial for optimizing the synthesis of this compound crystals with desired properties for specific applications.

References

- 1. borax.com [borax.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Academic Platform - Journal of Engineering and Science » Submission » The Effect of The Reaction Conditions on The Synthesis and Characterization of Potassium Borate from Potassium Chloride [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Potassium pentaborate - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Potassium Pentaborate Synthesis: A Technical Guide to Molar Ratio Superiority

For researchers, scientists, and professionals in drug development, the precise synthesis of potassium pentaborate (KB₅O₈·4H₂O) is critical for applications ranging from nonlinear optics to specialized pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the core principles and experimental protocols for optimizing the molar ratios in this compound synthesis, ensuring high crystallinity and purity.

The synthesis of this compound, a chemically stable, optically biaxial compound, is most commonly achieved through the reaction of a potassium source, such as potassium hydroxide (KOH) or potassium chloride (KCl), with a boron source, typically boric acid (H₃BO₃) or boron oxide (B₂O₃).[1][2][3] The molar ratio of these reactants is a pivotal factor influencing the final product's characteristics, including its crystalline structure and yield.

The Critical Role of Molar Ratios in Synthesis

Experimental studies have demonstrated that precise control of the molar ratios of reactants is paramount for the successful synthesis of this compound, often crystallizing as the mineral Santite (KB₅O₈·4H₂O).[1] The optimization of these ratios leads to a higher degree of crystallinity and product purity.

One of the key parameters in the synthesis is the B₂O₃/K₂O molar ratio, which should ideally be maintained around 5 to favor the formation of the pentaborate species.[4] This ratio directly influences the equilibrium in the K₂O-B₂O₃-H₂O system, dictating the formation of various potassium borate compounds.[5][6][7][8][9][10]

Experimental Protocols for Synthesis

The following sections detail the methodologies for key experiments in the synthesis of this compound, with a focus on molar ratio optimization.

Hydrothermal Synthesis Using KCl, NaOH, and B₂O₃

This method involves the reaction of potassium chloride, sodium hydroxide, and boron oxide in an aqueous solution. The molar ratio of KCl:NaOH:B₂O₃ is systematically varied to determine the optimal conditions for Santite formation.

Materials:

-

Potassium Chloride (KCl)

-

Sodium Hydroxide (NaOH)

-

Boron Oxide (B₂O₃)

-

Distilled Water

Equipment:

-

Closed glass reaction vessel

-

Thermocouple for temperature control

-

Magnetic stirrer

-

X-ray Diffractometer (XRD)

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Procedure:

-

The reactants (KCl, NaOH, and B₂O₃) are dissolved in distilled water within the reaction vessel.

-

The molar ratio of B₂O₃ is varied (e.g., 1:1:3, 1:1:4, 1:1:5, 1:1:6, 1:1:7 of KCl:NaOH:B₂O₃) while keeping the amounts of KCl and NaOH constant.[1]

-

The reaction temperature is maintained at 80°C for 1 hour with continuous stirring.[1]

-

After the reaction, the resulting precipitate is filtered, washed with distilled water, and dried.

-

The product is then characterized using XRD to determine its crystalline phase and FT-IR spectroscopy to identify functional groups.[1]

Synthesis from Potassium Hydroxide and Boric Acid

A common and straightforward method for producing this compound involves the direct reaction of potassium hydroxide and boric acid.

Materials:

-

Potassium Hydroxide (KOH)

-

Boric Acid (H₃BO₃)

-

High-purity water

Equipment:

-

Reaction vessel

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Potassium hydroxide and boric acid are dissolved in high-purity water in the reaction vessel.

-

A molar ratio of 1:5 (KOH:H₃BO₃) is typically employed for the synthesis of this compound tetrahydrate.[11]

-

The solution is stirred and may be heated to facilitate the reaction.

-

Upon cooling, this compound crystals precipitate out of the solution.

-

The crystals are then separated by filtration, washed, and dried.

Data Presentation: Impact of Molar Ratios

The following tables summarize the quantitative data from experimental studies, illustrating the effect of molar ratios on the synthesis of this compound.

Table 1: Effect of B₂O₃ Molar Ratio on the Crystallinity of this compound (Santite) [1]

| Molar Ratio (KCl:NaOH:B₂O₃) | Product Phase | XRD Score (Crystallinity) |

| 1:1:3 | Santite (KB₅O₈·4H₂O) | Low |

| 1:1:4 | Santite (KB₅O₈·4H₂O) | Moderate |

| 1:1:5 | Santite (KB₅O₈·4H₂O) | Increased |

| 1:1:6 | Santite (KB₅O₈·4H₂O) | High |

| 1:1:7 | Santite (KB₅O₈·4H₂O) | 70 (Highest) |

Table 2: Summary of Various Molar Ratios and Reactants for this compound Synthesis

| Potassium Source | Boron Source | Molar Ratio (K:B) | Synthesis Method | Reference |

| KOH | H₃BO₃ | 1:5 | Hydrothermal | [11] |

| KCl, NaOH | B₂O₃ | 1:7 (KCl+NaOH):B | Hydrothermal | [1] |

| K₂CO₃ | H₃BO₃ | 1:5 | Not specified | [1] |

| KOH | H₃BO₃ | 7:10 | Saturated Solution | [1] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the experimental and characterization processes for this compound synthesis.

Caption: Experimental workflow for this compound synthesis.

Caption: Logical flow for molar ratio optimization.

By carefully controlling the molar ratios of the reactants, researchers can consistently synthesize high-quality this compound, a crucial component in various advanced applications. The methodologies and data presented in this guide serve as a foundational resource for achieving this goal.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. borax.com [borax.com]

- 3. This compound | Strong and versatile soluble vorate | U.S. Borax [borax.com]

- 4. researchgate.net [researchgate.net]

- 5. Potassium pentaborate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Characterization of Potassium Pentaborate: A Technical Guide Using XRD and FT-IR

Introduction: Potassium pentaborate, often encountered as this compound tetrahydrate (KB₅O₈·4H₂O), is an inorganic compound with significant applications in fields like non-linear optics (NLO) due to its efficiency in second harmonic generation, particularly for producing ultraviolet (UV) laser radiation.[1][2] Its utility also extends to being a fluxing agent, a component in cement, and a flame retardant.[1][3] The precise synthesis and characterization of this compound are critical for ensuring its performance in these high-technology applications.

This technical guide provides an in-depth overview of the characterization of this compound using two primary analytical techniques: X-ray Diffraction (XRD) and Fourier-Transform Infrared (FT-IR) Spectroscopy. It offers detailed experimental protocols and data interpretation for researchers, scientists, and professionals in material science and drug development.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction is a non-destructive technique fundamental for identifying the crystalline structure of materials.[4] It provides information on the crystal system, lattice parameters, and phase purity by analyzing the diffraction pattern produced when X-rays interact with the atomic planes of a crystal.[4][5]

Experimental Protocol

The following protocol outlines a typical procedure for the XRD analysis of a synthesized this compound powder sample.

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Instrument: A powder X-ray diffractometer, such as a Philips PANalytical or Bruker D8 Advance, is commonly used.[1][6][7]

-

X-ray Source: Cu Kα radiation (λ ≈ 1.5406 Å) is a standard choice.[1][7]

-

Operating Conditions: The X-ray tube is typically operated at a voltage of 40-45 kV and a current of 30-40 mA.[1][7]

-

Scan Parameters: Data is collected over a 2θ range, for instance, from 7° to 90°, with a defined step size and scan speed to achieve a good signal-to-noise ratio.[7]

-

Data Interpretation and Results

The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). Each peak corresponds to a specific set of crystal planes (hkl) according to Bragg's Law. The pattern serves as a unique "fingerprint" for the crystalline phase.[4] Identification is achieved by comparing the experimental pattern with standard reference data from the International Centre for Diffraction Data (ICDD), such as the Powder Diffraction File (PDF).[7]

This compound tetrahydrate (KB₅O₈·4H₂O), also known as the mineral Santite, is a well-characterized form.[7][8] The crystallographic data for different forms of this compound are summarized below.

Table 1: Crystallographic Data for this compound Variants

| Property | This compound Tetrahydrate (Santite) | K[B₅O₇(OH)₂] |

| Chemical Formula | KB₅O₈·4H₂O or KH₂(H₃O)₂B₅O₁₀ | K[B₅O₇(OH)₂] |

| Crystal System | Orthorhombic[2][8] | Monoclinic[9] |

| Space Group | Aba2[10] | P2₁/c (assumed from common borate structures) |

| Lattice Parameters | a = 11.062 Å[2]b = 11.175 Å[2]c = 9.041 Å[2] | a = 7.6690 Å[9]b = 9.0445 Å[9]c = 12.2304 Å[9]β = 119.132°[9] |

| PDF Reference Code | 01-072-1688[7][11] | Not specified |

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.[6] For borates, FT-IR is particularly useful for distinguishing between boron atoms in trigonal (BO₃) and tetrahedral (BO₄) coordination, which is crucial for structural confirmation.[12]

Experimental Protocol

A standard procedure for obtaining an FT-IR spectrum of this compound is as follows.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the dried this compound powder (typically 1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.[6]

-

The mixture is thoroughly ground to a fine, uniform powder.

-

The powder is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in KBr should be around 0.2% to 1%.[13]

-

-

Instrumentation and Data Acquisition:

-

Instrument: A spectrometer such as a Perkin Elmer Spectrum One or a Bruker Alpha is used.[1][6][7]

-

Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 cm⁻¹ to 650 cm⁻¹, to capture all significant vibrational modes of the borate anion and water of hydration.[1]

-

Data Collection: A background spectrum of the pure KBr pellet or empty sample chamber is recorded first and automatically subtracted from the sample spectrum.

-

Data Interpretation and Results

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to specific vibrational modes. The presence of both three-coordinate (B(3)) and four-coordinate (B(4)) boron atoms results in a complex but characteristic spectrum.[7][12]

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3400 | O-H stretching vibrations of water of hydration | [14] |

| ~1640 | H-O-H bending vibrations of water of hydration | [14] |

| ~1340 | Asymmetric stretching of B(3)-O | [7] |

| ~1250 | B-O-H bending mode | [7] |

| 1129 - 1013 | Asymmetric stretching of B(4)-O | [7] |

| 942 - 915 | Symmetric stretching of B(3)-O | [7] |

| 824 - 781 | Symmetric stretching of B(4)-O | [7][11] |

| 732 - 680 | In-plane bending of B(3)-O | [7] |

Integrated Characterization Workflow

The characterization of a newly synthesized material like this compound follows a logical workflow, integrating multiple analytical techniques to build a complete picture of its identity, purity, and structural properties. XRD confirms the long-range crystalline order and phase identity, while FT-IR provides complementary information about the short-range molecular structure and functional groups.

Conclusion

The combined application of X-ray Diffraction and Fourier-Transform Infrared Spectroscopy provides a robust framework for the comprehensive characterization of this compound. XRD unequivocally determines the crystalline phase and structural parameters, confirming the successful synthesis of the desired polymorph, such as Santite (KB₅O₈·4H₂O).[7][8] FT-IR spectroscopy complements this by verifying the presence of characteristic borate functional groups and the specific coordination environment of boron atoms (BO₃ and BO₄), which is essential to the material's properties.[7][12] Following the detailed protocols and data interpretation guidelines presented in this guide enables researchers to confidently ascertain the structural integrity and purity of their synthesized this compound, ensuring its suitability for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. borax.com [borax.com]

- 4. mdpi.com [mdpi.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Potassium pentaborate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RRUFF – Comprehensive Database of Mineral Data – Join the RRUFF.net RAMAN Community [rruff.net]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. eng.uc.edu [eng.uc.edu]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Theoretical Chemical Composition of Potassium Pentaborate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical chemical composition of potassium pentaborate tetrahydrate. It includes detailed experimental protocols for the verification of its composition and a visual representation of its synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of this compound.

Theoretical Chemical Composition

This compound tetrahydrate is a hydrated inorganic salt with a well-defined chemical structure. Its theoretical composition is derived from its chemical formula and the atomic weights of its constituent elements.

Chemical Formula and Molecular Weight

The chemical formula for this compound tetrahydrate is KB₅O₈·4H₂O .

The molecular weight of the compound is calculated as follows:

-

K: 39.0983 u

-

B: 10.811 u (x 5) = 54.055 u

-

O: 15.999 u (x 8) = 127.992 u

-

H₂O: 18.015 u (x 4) = 72.06 u

Total Molecular Weight: 293.2053 g/mol

Elemental and Oxide Composition

The theoretical mass percentages of the constituent elements and oxides are crucial for quantitative analysis and quality control.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Mass Percentage (%) |

| Potassium (K) | K | 39.0983 | 13.33 |

| Boron (B) | B | 10.811 | 18.44 |

| Oxygen (O) | O | 15.999 | 65.48 |

| Hydrogen (H) | H | 1.008 | 2.75 |

| Oxide Composition | |||

| Potassium Oxide (K₂O) | K₂O | 94.196 | 16.06 |

| Boron Trioxide (B₂O₃) | B₂O₃ | 69.62 | 59.36 |

| Water of Crystallization (H₂O) | H₂O | 18.015 | 24.58 |

Experimental Protocols for Compositional Analysis

To experimentally verify the theoretical composition of this compound tetrahydrate, a combination of analytical techniques can be employed. The following protocols provide detailed methodologies for the determination of potassium, boron, and water content.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

This method determines the water content by measuring the mass loss of the sample as it is heated.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Analytical Balance

-

Sample Pans (Alumina or Platinum)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound tetrahydrate into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature.

-

The mass loss corresponding to the dehydration steps is used to calculate the percentage of water of crystallization. The theoretical mass loss for the four water molecules is approximately 24.58%.

Determination of Boron Content by Mannitol Titration

This acid-base titration method is a classic and reliable way to determine the boron content in borate salts. Boric acid is a very weak acid, but the addition of a polyol, such as mannitol, forms a more acidic complex that can be titrated with a strong base.[1]

Reagents:

-

This compound tetrahydrate sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

D-Mannitol

-

Phenolphthalein indicator solution (1% in ethanol)

-

Deionized water

Procedure:

-

Accurately weigh approximately 0.5 g of the this compound tetrahydrate sample and dissolve it in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

-

Add approximately 5 g of D-mannitol to the solution and stir until dissolved.

-

Titrate the solution with the standardized 0.1 M NaOH solution until a permanent faint pink color is observed.

-

Record the volume of NaOH used.

-

Calculate the percentage of boron (or B₂O₃) in the sample using the stoichiometry of the reaction.

Determination of Potassium Content by Titration with Sodium Tetraphenylborate

This precipitation titration method is used for the quantitative determination of potassium. Potassium ions react with sodium tetraphenylborate to form a sparingly soluble precipitate of potassium tetraphenylborate.[2]

Reagents:

-

This compound tetrahydrate sample

-

Standardized 0.1 M Sodium Tetraphenylborate (NaB(C₆H₅)₄) solution

-

Buffer solution (pH adjustment may be required depending on the specific method)

-

Indicator (e.g., a visual indicator for turbidity or a potentiometric electrode)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound tetrahydrate and dissolve it in deionized water to a known volume.

-

Take a known aliquot of the sample solution and place it in a titration vessel.

-

Add the buffer solution as required by the specific analytical procedure.

-

Titrate with the standardized sodium tetraphenylborate solution.

-

The endpoint is detected by the first appearance of a persistent turbidity due to the formation of the potassium tetraphenylborate precipitate.[2] Alternatively, a potentiometric endpoint can be determined using a potassium ion-selective electrode.

-

Record the volume of the titrant used.

-

Calculate the percentage of potassium (or K₂O) in the sample based on the stoichiometry of the reaction.

Synthesis Pathway of this compound Tetrahydrate

The most common method for the synthesis of this compound tetrahydrate involves the reaction of potassium hydroxide with boric acid in an aqueous solution. The stoichiometry of the reactants is crucial for obtaining the desired product.

References

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Pentaborate (KB₅O₈·4H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium pentaborate tetrahydrate (KB₅O₈·4H₂O), a borate salt with significant applications in nonlinear optics, as a fluxing agent, and in specialized lubricants.[1][2][3] This document details established experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the experimental workflows.

Synthesis of this compound Tetrahydrate

The synthesis of this compound tetrahydrate can be achieved through various methods, with hydrothermal and slow evaporation solution techniques being the most prevalent. These methods involve the controlled reaction of a potassium source, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), with a boron source, typically boric acid (H₃BO₃) or boron oxide (B₂O₃).[4][5][6][7]

Hydrothermal Synthesis

The hydrothermal method offers a relatively rapid synthesis route at moderate temperatures.[2][4] The reaction is typically carried out in a sealed vessel, allowing for precise temperature and pressure control.

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of potassium hydroxide (KOH) and boric acid (H₃BO₃). A common molar ratio of KOH to H₃BO₃ is 1:5.[2]

-

Reaction: Mix the precursor solutions in a Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and heat it to a temperature in the range of 60-90°C.[7][8] The reaction time can vary from 15 minutes to several hours.[7]

-

Cooling and Crystallization: Allow the autoclave to cool down to room temperature naturally. This compound crystals will precipitate out of the solution.

-

Purification: The resulting crystals are washed with distilled water and then with ethanol to remove any unreacted precursors or by-products.[5]

-

Drying: The purified crystals are dried in an oven at a low temperature, typically around 40°C, to remove residual moisture.[5]

Slow Evaporation Solution Growth

This method is often employed for growing larger single crystals of high optical quality. It relies on the slow evaporation of a saturated solution at a constant temperature.

Experimental Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of this compound by dissolving stoichiometric amounts of a potassium source (e.g., KOH) and a boron source (e.g., H₃BO₃) in distilled water at a slightly elevated temperature.

-

Crystallization: Transfer the saturated solution to a crystallizing dish and cover it with a perforated lid to allow for slow evaporation at a constant temperature, typically room temperature (around 25°C).[6][8]

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, crystals of this compound tetrahydrate will form and grow.

-

Harvesting and Drying: Carefully harvest the crystals from the solution and dry them using a similar procedure as in the hydrothermal method.

Characterization of this compound Tetrahydrate

A suite of analytical techniques is employed to confirm the identity, purity, structure, and properties of the synthesized this compound tetrahydrate.

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phase and determining the crystal structure of the synthesized material. The powder XRD pattern of synthesized this compound tetrahydrate is compared with standard diffraction data, such as the International Centre for Diffraction Data (ICDD) file number 00-025-0624 or PDF code 01-072-1688.[4][5][8]

Experimental Protocol:

-

Sample Preparation: A small amount of the finely ground crystalline powder is mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation with a wavelength of 1.5406 Å) over a specific 2θ range (e.g., 10-90°).[9]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of this compound tetrahydrate.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of B-O bonds in both trigonal (BO₃) and tetrahedral (BO₄) units, as well as O-H bonds from the water of hydration.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a KBr pellet, where a small amount of the sample is mixed with potassium bromide and pressed into a thin, transparent disk.

-

Spectral Acquisition: The spectrum is recorded over a wavenumber range, typically from 4000 to 400 cm⁻¹.

-

Spectral Interpretation: The positions and shapes of the absorption bands are analyzed to confirm the presence of the pentaborate anion and water molecules.

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition behavior of the material. For this compound tetrahydrate, TGA reveals the loss of water of crystallization in distinct steps upon heating.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible.

-

Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

Data Recording: The TGA instrument records the change in mass as a function of temperature, while the DTA instrument records the temperature difference between the sample and a reference material.

Scanning Electron Microscopy (SEM)

SEM is utilized to examine the surface morphology and particle size of the synthesized crystals. The images can reveal the crystal habit and the presence of any impurities or amorphous phases.

Experimental Protocol:

-

Sample Mounting: The crystalline powder is mounted on an SEM stub using conductive adhesive tape.

-

Coating: To prevent charging effects, the sample is typically coated with a thin layer of a conductive material, such as gold or carbon.

-

Imaging: The sample is scanned with a focused beam of electrons, and the resulting secondary or backscattered electrons are used to generate an image of the surface topography.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound tetrahydrate.

Table 1: Synthesis Parameters

| Parameter | Hydrothermal Method | Slow Evaporation Method |

| Potassium Source | KOH, K₂CO₃[4][7] | KOH[6] |

| Boron Source | H₃BO₃, B₂O₃[4][7] | H₃BO₃, Colemanite[6] |

| Molar Ratio (K:B) | 1:5[2] | 7:10 (KOH:H₃BO₃)[5] |

| Reaction Temperature | 60 - 90 °C[7][8] | 25 °C (Room Temperature)[6][8] |

| Reaction Time | 15 - 120 minutes[7] | 6 - 18 hours (for crystallization)[6][8] |

| Reaction Yield | 84.88 - 95.11 %[7][8] | - |

Table 2: Crystallographic and Physical Properties

| Property | Value |

| Chemical Formula | KB₅O₈·4H₂O |

| Molecular Weight | 293.21 g/mol [10] |

| Crystal System | Orthorhombic[2] |

| Space Group | Aba2[2] |

| Unit Cell Parameters | a = 11.07 Å, b = 11.17 Å, c = 9.044 Å[2] |

| Appearance | White crystalline granules[1] |

| Specific Gravity | 1.74[1] |

| Solubility in Water (25°C) | 4.3% by weight[1] |

Table 3: Spectroscopic and Thermal Data

| Characterization Technique | Key Findings |

| X-ray Diffraction (XRD) | Characteristic peaks matching ICDD: 25-624 and PDF: 01-072-1688[4][5][8] |

| FTIR Spectroscopy | Asymmetric stretching of B(3)-O: ~1340 cm⁻¹[5]Bending mode of B-O-H: ~1250 cm⁻¹[5]Asymmetric stretch of B(4)-O: 1129 - 1013 cm⁻¹[5]Symmetric stretching of B(3)-O: 942 - 915 cm⁻¹[5] |

| Thermal Analysis (TGA/DTA) | Loss of crystal water occurs in two steps between 50°C and 450°C[7]Anhydrous form fuses to a clear glass at 780°C[1] |

| Scanning Electron Microscopy (SEM) | Particle sizes observed between 305 nm and 2.03 µm[8] |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes for this compound tetrahydrate.

Caption: Workflow for the synthesis of this compound tetrahydrate.

References

- 1. This compound | Strong and versatile soluble vorate | U.S. Borax [borax.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. borax.com [borax.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. borax.com [borax.com]

Unveiling Novel Phases in the K₂O-B₂O₃-H₂O System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of newly discovered phases within the potassium oxide-boron trioxide-water (K₂O-B₂O₃-H₂O) ternary system. The exploration of this system is critical for the advancement of materials science and has significant implications for drug development, particularly in the formulation of novel excipients and active pharmaceutical ingredients with unique properties. This document details the synthesis, characterization, and structural elucidation of these new potassium borate hydrates, presenting quantitative data in accessible formats and outlining the experimental protocols for their preparation.

Newly Discovered Potassium Borate Hydrate Phases

Recent research has led to the identification and synthesis of several novel crystalline phases in the K₂O-B₂O₃-H₂O system. These discoveries, achieved through various synthesis techniques including hydrothermal methods and solution reactions, have expanded the known phase diagram of this important ternary system. The unique structural motifs and properties of these new materials open avenues for new applications.

A summary of the crystallographic data for these newly identified phases is presented below, offering a comparative look at their fundamental structural parameters.

| Compound Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| KB₃O₄(OH)₂ | Tetragonal | P4/ncc | 11.3482(3) | 11.3482(3) | 15.9169(6) | 90 | 90 | 90 | 2049.8(2) | 16 | [1][2] |

| K[B(CO₂-μ-O-CO₂)₂]·2H₂O | Orthorhombic | Aba2 | 11.0579(10) | 11.1695(10) | 9.0504(9) | 90 | 90 | 90 | 1117.83(18) | 4 | [3] |

| K(H₄B₅O₁₀)·2(H₂O) | Orthorhombic | Aba2 | 11.0781(14) | 11.1780(15) | 9.0508(11) | 90 | 90 | 90 | 1120.8(2) | 4 | [4] |

| KB₇O₉(OH)₄ | - | - | - | - | - | - | - | - | - | - | [5] |

| KB₇O₁₀(OH)₂ | - | - | - | - | - | - | - | - | - | - | [5] |

| Santite (KB₅O₈·4H₂O) | Orthorhombic | - | - | - | - | - | - | - | - | - | [1][6][7][8][9] |

Experimental Protocols for Synthesis of Novel Phases

The successful synthesis of these new potassium borate hydrates relies on precise control of reaction conditions. The following sections detail the methodologies employed in their discovery.

The novel potassium borate, KB₃O₄(OH)₂, featuring an unprecedented [B₁₂O₁₆(OH)₈]⁴⁻ anion, was synthesized via a hydrothermal method.[1][2]

-

Reactants: A mixture of K₂B₄O₇·4H₂O was used as the starting material.[1]

-

Procedure: The reactants were placed in a Teflon-lined stainless steel autoclave and heated to 165 °C for 10 days.[1]

-

Outcome: The process yielded colorless crystals of KB₃O₄(OH)₂.

Below is a diagram illustrating the experimental workflow for the hydrothermal synthesis of KB₃O₄(OH)₂.

A novel borate compound incorporating carbonate, K[B(CO₂-μ-O-CO₂)₂]·2H₂O, was synthesized through a solution-based reaction at moderate temperatures.[3]

-

Reactants: Boric acid (H₃BO₃), chloral hydrate, and potassium carbonate (K₂CO₃) were used in a 2:4:1 molar ratio.[3]

-

Procedure:

-

Boric acid and chloral hydrate were dissolved in water and stirred at 50°C for 1 hour.[3]

-

Solid potassium carbonate was added to the solution, leading to gas evolution.[3]

-

The mixture was stirred for an additional 3 hours at 50°C.[3]

-

Crystals of the title compound were obtained by slow evaporation of the solvent.[3]

-

The logical flow of the synthesis is depicted in the following diagram.

Santite, with the chemical formula KB₅O₈∙4H₂O, has been synthesized using several methods, including hydrothermal and ultrasonic approaches, highlighting the versatility in producing this phase.[1][7][8][9]

-

Hydrothermal Synthesis:

-

Ultrasonic Synthesis:

-

Reactants: Various combinations of potassium sources (K₂CO₃, KNO₃) and boron sources (H₃BO₃, B₂O₃, Na₂B₄O₇·5H₂O, Na₂B₄O₇·10H₂O).[9]

-

Procedure: The synthesis is carried out using an ultrasonic method at temperatures between 60-90°C for 2.5-15 minutes.[9] This method has been shown to be ultrafast and effective.[9]

-

The general workflow for the characterization of these newly synthesized phases is outlined below.

Characterization of New Phases

A suite of analytical techniques is essential for the comprehensive characterization of these novel materials.

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases and determine their crystal structures. For instance, XRD analysis confirmed the synthesized santite to have the chemical formula KB₅O₈∙4H₂O with a powder diffraction file number of 01-072-1688.[6][7]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are employed to identify the characteristic functional groups present in the borate compounds, specifically the B-O stretching and bending vibrations.[6]

-

Scanning Electron Microscopy (SEM): SEM is utilized to investigate the morphology and particle size of the synthesized crystals.[7]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the hydrated borates and to determine the kinetics of their dehydration reactions.[1]

The discovery of these new phases in the K₂O-B₂O₃-H₂O system not only contributes to a more complete understanding of its phase equilibria but also presents opportunities for the development of new materials with tailored properties for a range of applications, from nonlinear optics to pharmaceutical formulations.[7] Further research into the physical and chemical properties of these novel compounds is warranted to fully explore their potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and crystal structure of a novel potassium borate with an unprecedented [B>12>O>16>(OH)>8>]>4-> anion - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Hydroxyl-induced structural reconstruction: two new potassium hepta-borates with deep-UV transparency and enhanced birefringence - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Fundamental Studies of Borate Compounds for UV Applications: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Borate compounds have emerged as a critical class of nonlinear optical (NLO) materials, indispensable for generating coherent ultraviolet (UV) and deep-ultraviolet (DUV) light. Their unique structural chemistry, characterized by the versatile coordination of boron and oxygen, gives rise to a combination of wide transparency ranges, high laser damage thresholds, and significant NLO coefficients. This technical guide provides a comprehensive overview of the fundamental principles governing the utility of borate compounds for UV applications. It delves into the structure-property relationships that dictate their optical performance, details common experimental protocols for their synthesis and characterization, and presents key quantitative data for a range of important borate crystals. Furthermore, this guide highlights the relevance of UV light generation in the pharmaceutical and drug development sectors, where it empowers advanced analytical and photochemical techniques.

Introduction: The Significance of Borate Compounds in UV Light Generation

The development of reliable, high-power, all-solid-state UV and DUV laser sources is a key enabling technology for a multitude of scientific and industrial fields. Applications ranging from semiconductor photolithography and micromachining to advanced spectroscopy and medical diagnostics rely on the availability of coherent light in the sub-400 nm wavelength region.[1] Nonlinear optical crystals are the cornerstone of this technology, facilitating the conversion of longer-wavelength laser light to shorter wavelengths through processes like second-harmonic generation (SHG).

Among the various families of NLO crystals, borates have garnered significant attention due to their exceptional properties tailored for UV and DUV applications.[2] The strong covalent B-O bonds within borate structures contribute to their wide bandgaps, resulting in high transparency in the UV spectral region.[3] The ability of boron to form both planar triangular [BO₃]³⁻ and tetrahedral [BO₄]⁵⁻ anionic groups, and for these groups to polymerize into diverse frameworks, allows for a high degree of structural versatility.[4] This structural richness is crucial for engineering materials with the requisite non-centrosymmetric crystal structures for efficient second-order NLO effects.[5]

This guide will explore the fundamental aspects of borate compounds, from the theoretical underpinnings of their NLO properties to the practical considerations of their synthesis and characterization. A particular focus will be placed on providing researchers and professionals in the drug development field with a clear understanding of how these materials enable critical analytical techniques.

Structure-Property Relationships in Borate NLO Crystals

The NLO properties of borate crystals are intrinsically linked to their crystal structure. The "anionic group theory" provides a powerful framework for understanding these relationships, positing that the macroscopic NLO response of a crystal is the geometric superposition of the microscopic NLO responses of its constituent anionic groups.[6]

The Role of Boron-Oxygen Anionic Groups

The fundamental building blocks of borate crystals are the [BO₃]³⁻ and [BO₄]⁵⁻ groups. The planar, π-conjugated structure of the [BO₃]³⁻ group is particularly advantageous for generating a large microscopic NLO response.[7] The delocalized π electrons in these groups are more easily polarized by an external electric field, leading to a stronger nonlinear susceptibility. Consequently, borate crystals rich in planar [BO₃]³⁻ groups, arranged in a non-centrosymmetric fashion, tend to exhibit large NLO coefficients.[7][8] In contrast, the tetrahedral [BO₄]⁵⁻ group, with its sp³-hybridized boron, generally contributes less to the overall NLO effect.[7]

The spatial arrangement and interconnection of these fundamental units are also critical. For instance, the coplanar alignment of [BO₃]³⁻ groups can lead to a significant enhancement of the macroscopic NLO response. The degree of polymerization of the borate anions into chains, layers, or three-dimensional frameworks also influences the optical properties, including the UV transparency cutoff and birefringence.[2]

Key Borate NLO Crystals and Their Properties

Several borate crystals have become commercially important for UV and DUV applications. The following tables summarize their key optical properties.

Table 1: Key Optical Properties of Important Borate NLO Crystals

| Crystal | Formula | Transparency Range (nm) | NLO Coefficient (pm/V) | Laser Damage Threshold (GW/cm²) |

| β-Barium Borate (BBO) | β-BaB₂O₄ | 190 - 3500 | d₃₁ = 1.69, d₂₂ = 2.3 | ~10 (at 1064 nm, 10 ns)[9] |

| Lithium Triborate (LBO) | LiB₃O₅ | 160 - 2600 | d₃₁ = -0.67, d₃₂ = 0.85 | ~18.9 (at 1053 nm, 1.3 ns)[10] |

| Cesium Lithium Borate (CLBO) | CsLiB₆O₁₀ | 180 - 2750 | d₃₆ = 0.95 | ~26 (at 1064 nm, 1 ns) |

| Potassium Beryllium Borofluoride (KBBF) | KBe₂BO₃F₂ | 155 - 3600 | d₁₁ = 0.47 | High |

Table 2: Refractive Indices and Sellmeier Equations for BBO and LBO

| Crystal | Refractive Index | Sellmeier Equation (λ in μm) |

| BBO | n_o | n_o² = 2.7359 + 0.01878 / (λ² - 0.01822) - 0.01354λ²[11] |

| n_e | n_e² = 2.3753 + 0.01224 / (λ² - 0.01667) - 0.01516λ²[11] | |

| LBO | n_x | n_x² = 2.45417 + 0.011249 / (λ² - 0.01135) - 0.01459λ² - 6.6 x 10⁻⁵λ⁴ |

| n_y | n_y² = 2.53907 + 0.012711 / (λ² - 0.01252) - 0.01848λ² - 1.52 x 10⁻⁴λ⁴ | |

| n_z | n_z² = 2.58618 + 0.013099 / (λ² - 0.01189) - 0.01797λ² + 1.97 x 10⁻⁴λ⁴ |

Experimental Protocols: Synthesis and Characterization

The successful realization of high-quality borate single crystals is paramount for their application in NLO devices. Several synthesis methods are employed, each with its own advantages and challenges.

Synthesis Methods

3.1.1. Solid-State Reaction

This method is a common approach for producing polycrystalline borate powders, which can be used as precursors for crystal growth or for initial characterization.

-

Principle: High-purity starting materials (e.g., metal oxides, carbonates, and boric acid or boron oxide) are intimately mixed in stoichiometric ratios. The mixture is then heated to high temperatures for extended periods to allow for solid-state diffusion and reaction to form the desired compound.

-

Typical Protocol:

-

Mixing: Starting materials are weighed and thoroughly ground in an agate mortar to ensure homogeneity.

-

Calcination: The mixture is placed in a platinum or alumina crucible and heated in a furnace. The temperature is ramped up in stages (e.g., 300°C, 500°C, 700°C) with intermediate grindings to promote complete reaction.[12]

-

Sintering: The final sintering is performed at a higher temperature (e.g., 800-1000°C) for an extended period (e.g., 24-48 hours).[12]

-

Characterization: The resulting powder is analyzed using Powder X-ray Diffraction (PXRD) to confirm the phase purity.

-

3.1.2. Flux Growth (Top-Seeded Solution Growth - TSSG)

The flux growth method is widely used to grow large, high-quality single crystals of borates, especially for compounds that melt incongruently or at very high temperatures.

-

Principle: The borate compound is dissolved in a low-melting-point solvent (flux). The crystal is then grown by slow cooling of the saturated solution, allowing the desired compound to crystallize.

-

Typical Protocol for GaBO₃ Crystal Growth: [1][5]

-

Flux Selection: A suitable flux, such as Bi₂O₃-B₂O₃, is chosen.

-

Melt Preparation: A mixture of the starting materials (e.g., Ga₂O₃, Bi₂O₃, and B₂O₃ in a specific molar ratio) is placed in a platinum crucible.[1][5]

-

Homogenization: The crucible is heated to a temperature above the liquidus temperature (e.g., 1000°C) and held for a period (e.g., 24 hours) to ensure a homogeneous melt.[1][5]

-

Crystal Growth: The temperature is then slowly cooled to the saturation temperature. A seed crystal is introduced, and the temperature is further reduced at a very slow rate (e.g., 0.1-1°C/hour) to promote crystal growth. The crystal is often rotated to ensure uniform growth.

-

Crystal Recovery: Once the growth is complete, the crystal is carefully withdrawn from the melt, and the residual flux is removed, often by dissolving it in a suitable solvent (e.g., nitric acid).[1][5]

-

3.1.3. Hydrothermal Synthesis

This method is particularly useful for synthesizing borates that may not be stable at the high temperatures of solid-state or flux growth methods.

-

Principle: Crystal growth occurs from an aqueous solution at elevated temperatures and pressures in a sealed autoclave.

-

Typical Protocol for Na₄--INVALID-LINK--Cl: [13]

-

Reactant Preparation: A mixture of starting materials (e.g., Na₂B₄O₇·10H₂O, NaCl, and H₂O) is placed in a Teflon-lined stainless steel autoclave.

-

Reaction: The autoclave is sealed and heated to a specific temperature (e.g., 180-220°C) for several days.[13]

-

Cooling: The autoclave is then slowly cooled to room temperature.

-

Product Recovery: The resulting crystals are filtered, washed with deionized water and ethanol, and dried.

-

Characterization Techniques

A suite of characterization techniques is employed to assess the structural and optical properties of the synthesized borate compounds.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in a sample and to determine the lattice parameters. The positions and intensities of the diffraction peaks are unique to each crystalline material.[14]

-

Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including the precise atomic positions, bond lengths, and bond angles. This is crucial for understanding the structure-property relationships.

-

UV-Vis-NIR Spectroscopy: Measures the transmission or absorption of light as a function of wavelength. This technique is used to determine the transparency range and the UV cutoff wavelength of the material.[15]

-

Second-Harmonic Generation (SHG) Measurement (Kurtz-Perry Method): A powder technique used for the initial screening of materials for NLO activity. A pulsed laser (typically a Nd:YAG laser at 1064 nm) is focused on a powdered sample, and the intensity of the generated second-harmonic light (at 532 nm) is measured and compared to a known standard (e.g., KDP).[16][17]

-

Refractive Index Measurement: The refractive indices and their dispersion (variation with wavelength) are critical parameters for determining the phase-matching conditions for NLO processes. These are typically measured using the method of minimum deviation with a prism-shaped crystal.

Experimental and Developmental Workflows

The discovery and development of new borate NLO crystals follow a systematic workflow, from theoretical design to practical application.

Applications in Pharmaceutical and Drug Development

The UV and DUV laser sources enabled by borate NLO crystals are powerful tools in the pharmaceutical industry and drug development, primarily through their application in advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, used for separating, identifying, and quantifying components in a mixture.[18] The most common detector used in HPLC is the UV-Vis detector.[19]

-

Principle: As the separated components elute from the HPLC column, they pass through a flow cell in the UV detector. A UV lamp provides a beam of light that passes through the flow cell, and the absorbance of the light by the analyte is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.[20]

-

Relevance: UV-generating borate crystals are crucial for the lasers and lamps used in these detectors, providing the specific wavelengths needed to detect a wide range of active pharmaceutical ingredients (APIs), impurities, and degradation products.[21] This is essential for quality control, stability testing, and formulation development.

UV Laser-Induced Fluorescence (LIF)

LIF is a highly sensitive and specific analytical technique with emerging applications in the pharmaceutical sector.

-

Principle: A high-intensity UV laser excites the analyte molecules to a higher electronic state. As the molecules relax back to the ground state, they emit light (fluorescence) at a longer wavelength. The intensity and wavelength of the emitted fluorescence can be used to identify and quantify the analyte.[4]

-

Relevance: DUV-LIF has been demonstrated as a powerful tool for cleaning validation in pharmaceutical manufacturing.[13][22] It can detect trace amounts of residual APIs and cleaning agents on equipment surfaces in real-time, offering a significant improvement over slower, lab-based methods like HPLC.[13] This ensures product purity and prevents cross-contamination.

Photochemistry in Drug Synthesis and Discovery

Photochemistry, which utilizes light to initiate chemical reactions, is a growing field in medicinal chemistry and drug discovery.[23] UV light can be used to drive specific chemical transformations that are difficult to achieve with traditional thermal methods.

-

Principle: Molecules can absorb UV photons, promoting them to an excited state where they can undergo unique reactions, such as cycloadditions, rearrangements, and radical reactions.

-

Relevance: UV lasers, powered by borate NLO crystals, can provide the precise wavelength and intensity of light needed to control these photochemical reactions. This can lead to more efficient and novel synthetic routes for complex drug molecules.[24]

Conclusion

Borate compounds stand out as a premier class of materials for UV and DUV nonlinear optics. Their unique structural chemistry, centered around the versatile B-O anionic groups, provides a rich platform for designing crystals with the requisite properties for efficient frequency conversion. A deep understanding of the structure-property relationships, coupled with refined synthesis and characterization techniques, continues to drive the discovery of new and improved borate NLO materials. For the pharmaceutical and drug development industries, the UV and DUV light generated by these crystals is not merely a scientific curiosity but a critical enabling technology for essential analytical and synthetic processes. As the demand for more sophisticated analytical tools and novel synthetic methodologies grows, the fundamental study of borate compounds will undoubtedly play an increasingly important role in advancing pharmaceutical science.

References

- 1. OPG [opg.optica.org]

- 2. Applications of uv with hplc | PPTX [slideshare.net]

- 3. Theoretical study of borate nonlinear optical crystals in low symmetry [opg.optica.org]

- 4. cbrnsolafact.com [cbrnsolafact.com]

- 5. researchgate.net [researchgate.net]

- 6. GitHub - QJohn2017/BBO_Crystal: Phase-matching angle (type I) and refractive indices [github.com]

- 7. researchgate.net [researchgate.net]

- 8. betzler.physik.uni-osnabrueck.de [betzler.physik.uni-osnabrueck.de]

- 9. researchgate.net [researchgate.net]

- 10. optoaxis.com [optoaxis.com]

- 11. BBO Crystal | Advatech UK [advatech-uk.co.uk]

- 12. Table 1 from Nonlinear optical properties of borate crystals | Semantic Scholar [semanticscholar.org]

- 13. Deep UV Laser-Induced Fluorescence for Pharmaceutical Cleaning Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray Powder Diffraction | Loughborough Materials Characterisation Centre | Loughborough University [lboro.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. news-medical.net [news-medical.net]

- 21. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. iris.unina.it [iris.unina.it]

- 24. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Application Notes and Protocols for Second Harmonic Generation (SHG) in Potassium Pentaborate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium pentaborate (KB5), with the chemical formula KB₅O₈·4H₂O, is a nonlinear optical crystal belonging to the borate family. These crystals are particularly noted for their utility in frequency conversion applications, especially for generating ultraviolet (UV) light through second harmonic generation (SHG). Key attributes of KB5 include a wide transparency range, high laser damage threshold, and moderate birefringence, making it a suitable alternative to other nonlinear crystals like Potassium Dihydrogen Phosphate (KDP) in various applications. This document provides detailed application notes and experimental protocols for utilizing KB5 crystals for SHG.

Quantitative Data on SHG Properties

A summary of the key nonlinear optical properties of this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Aba2 | [2] |

| Unit Cell Parameters | a = 11.062 Å, b = 11.175 Å, c = 9.041 Å | [1] |

| Optical Transparency Range | 200 nm - 1400 nm | [3] |

| SHG Efficiency (vs. KDP) | ~2.29 times greater than KDP | [1] |

| SHG Signal (Pure KB5) | 167.8 mW (Reference KDP: 275 mW) | [3] |

| SHG Signal (Nd³⁺ doped KB5) | 285.35 mW (Reference KDP: 275 mW) | [3] |

| Laser Damage Threshold | High (Specific value not detailed in the search results) | [3] |

Table 1: Nonlinear Optical Properties of this compound (KB5).

Refractive Index and Phase Matching

The refractive indices of this compound are crucial for determining the phase-matching conditions for efficient SHG. The following Sellmeier equations, as reported by Cook and Hubby (1976), can be used to calculate the refractive indices (n) at a given wavelength (λ, in micrometers).[4]

-

n_a² = A_a + B_a / (λ² - C_a) - D_a * λ²

-

n_b² = A_b + B_b / (λ² - C_b) - D_b * λ²

-

n_c² = A_c + B_c / (λ² - C_c) - D_c * λ²

| Sellmeier Coefficient | Value |

| A_a | 2.11531 |

| B_a | 0.00995 |

| C_a | 0.01116 |

| D_a | 0.00758 |

| A_b | 2.19310 |

| B_b | 0.01149 |

| C_b | 0.01225 |

| D_b | 0.01294 |

| A_c | 2.18610 |

| B_c | 0.01051 |

| C_c | 0.01322 |

| D_c | 0.00903 |

Table 2: Sellmeier Coefficients for this compound (KB5). [4]

Using these equations, the phase-matching angles for Type I and Type II SHG can be calculated for various fundamental wavelengths. The phase-matching condition is met when the refractive index of the fundamental wave equals that of the second harmonic wave.

Experimental Protocols

Protocol 1: Kurtz-Perry Powder Technique for SHG Efficiency Screening

This method provides a rapid and straightforward way to assess the SHG efficiency of a new nonlinear optical material in powder form.[5][6]

Objective: To qualitatively and semi-quantitatively measure the SHG efficiency of KB5 powder relative to a standard reference material (e.g., KDP).

Materials and Equipment:

-

This compound (KB5) crystal, finely ground to a powder.

-

Reference powder with known SHG efficiency (e.g., KDP).

-

Sample holder (e.g., micro-capillary tube).

-

Q-switched Nd:YAG laser (1064 nm).

-

Optical filters to block the fundamental wavelength (1064 nm) and transmit the second harmonic (532 nm).

-

Photomultiplier tube (PMT) or a suitable photodetector.

-

Oscilloscope.

Procedure:

-

Sample Preparation:

-

Grind a small amount of KB5 crystal into a fine, uniform powder.

-

Pack the powder tightly into a micro-capillary tube. Prepare a similar sample with the KDP reference powder. The particle size should be consistent between the sample and the reference.

-

-

Experimental Setup:

-

Position the Q-switched Nd:YAG laser to emit a stable pulsed beam.

-

Place the sample holder with the KB5 powder in the path of the laser beam.

-

Position the optical filters after the sample to block the 1064 nm fundamental beam and allow only the 532 nm SHG signal to pass.

-

Align the PMT to detect the transmitted 532 nm signal.

-

Connect the PMT output to an oscilloscope to measure the signal intensity.

-

-

Data Collection:

-

Direct the laser beam onto the KB5 powder sample.

-

Record the intensity of the green (532 nm) light detected by the PMT as displayed on the oscilloscope.

-